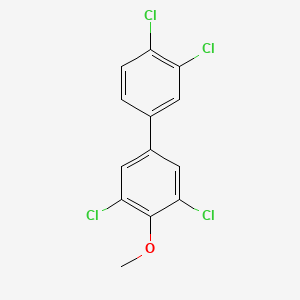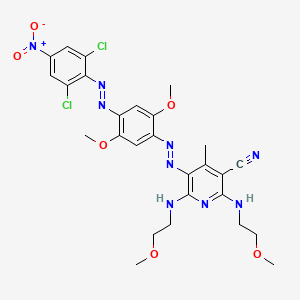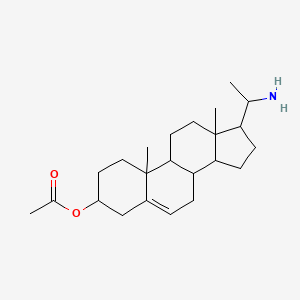
20-Aminopregn-5-en-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20-Aminopregn-5-en-3-yl acetate is a chemical compound with the molecular formula C23H37NO2. It is a derivative of the pregnane steroid family, characterized by its unique structure that includes an amino group at the 20th position and an acetate group at the 3rd position. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 20-Aminopregn-5-en-3-yl acetate typically involves the modification of pregnane derivatives. One common method includes the acetylation of 20-aminopregn-5-en-3-ol using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure the selective formation of the acetate ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
化学反应分析
Types of Reactions: 20-Aminopregn-5-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetate group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 20-oxopregn-5-en-3-yl acetate, while reduction can produce 20-aminopregn-5-en-3-ol .
科学研究应用
20-Aminopregn-5-en-3-yl acetate has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various steroid derivatives.
Biology: The compound is used in studies related to steroid metabolism and hormone regulation.
Medicine: Research explores its potential therapeutic effects, particularly in hormone-related disorders.
Industry: It is utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical synthesis
作用机制
The mechanism of action of 20-Aminopregn-5-en-3-yl acetate involves its interaction with specific molecular targets and pathways. It is believed to modulate steroid hormone receptors, influencing gene expression and cellular functions. The compound may also inhibit certain enzymes involved in steroid biosynthesis, thereby affecting hormone levels and activity .
相似化合物的比较
- 20-Oxopregn-5-en-3-yl acetate
- 20-Hydroxy-pregn-5-en-3-yl acetate
- 20-Methylpregn-5-en-3-yl acetate
Comparison: Compared to these similar compounds, 20-Aminopregn-5-en-3-yl acetate is unique due to the presence of the amino group at the 20th position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific research applications .
属性
CAS 编号 |
75227-59-7 |
|---|---|
分子式 |
C23H37NO2 |
分子量 |
359.5 g/mol |
IUPAC 名称 |
[17-(1-aminoethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H37NO2/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,14,17-21H,6-13,24H2,1-4H3 |
InChI 键 |
SYGYUPQRRFLXHY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




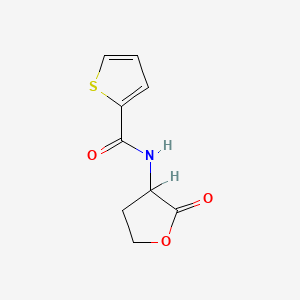
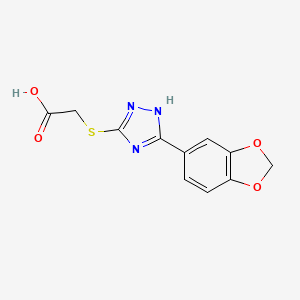
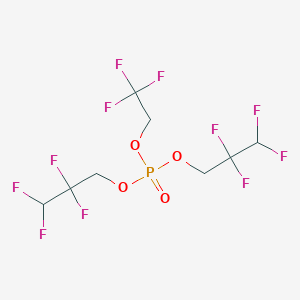
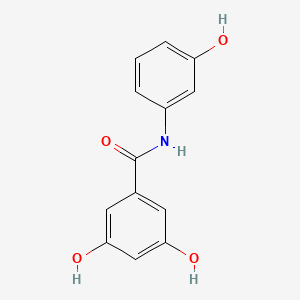

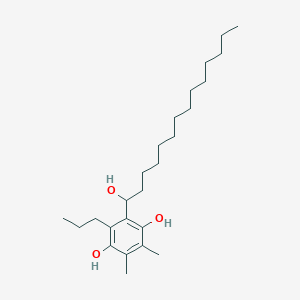
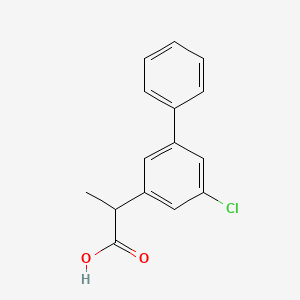
![[3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate](/img/structure/B14441006.png)

